Cas no 2640975-47-7 (9-cyclopropyl-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine)

9-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine is a purine-based compound featuring a cyclopropyl substituent at the 9-position and a 4-(trifluoromethyl)phenyl group at the 6-amine position. This structural configuration enhances its potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules. The cyclopropyl moiety contributes to metabolic stability, while the trifluoromethyl group improves lipophilicity and binding affinity. Its well-defined synthetic pathway allows for high purity and scalability, making it suitable for research applications in drug discovery. The compound's stability under various conditions further supports its utility in exploratory and mechanistic studies.
9-cyclopropyl-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine structure
2640975-47-7 structure
Product Name:9-cyclopropyl-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine
CAS No:2640975-47-7
MF:C15H12F3N5
MW:319.284492492676
CID:5319681
PubChem ID:155799158
Update Time:2025-11-05

9-cyclopropyl-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine Chemical and Physical Properties

Names and Identifiers

    • F6796-0965
    • 9-cyclopropyl-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine
    • AKOS040731639
    • 2640975-47-7
    • Inchi: 1S/C15H12F3N5/c16-15(17,18)9-1-3-10(4-2-9)22-13-12-14(20-7-19-13)23(8-21-12)11-5-6-11/h1-4,7-8,11H,5-6H2,(H,19,20,22)
    • InChI Key: AFEXGYSUANRMLC-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)NC1C2=C(N=CN=1)N(C=N2)C1CC1)(F)F

Computed Properties

  • Exact Mass: 319.10447989g/mol
  • Monoisotopic Mass: 319.10447989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 55.6Ų

9-cyclopropyl-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F6796-0965-2μmol
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$85.5 2023-09-07
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Additional information on 9-cyclopropyl-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine

9-Cyclopropyl-N-[4-(Trifluoromethyl)Phenyl]-9H-Purin-6-Amine: A Comprehensive Overview

9-Cyclopropyl-N-[4-(Trifluoromethyl)Phenyl]-9H-Purin-6-Amine, identified by the CAS number 2640975-47-7, is a synthetic organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the purine class of heterocyclic compounds, which are well-known for their diverse biological activities and roles in various biochemical processes.

The molecular structure of 9-Cyclopropyl-N-[4-(Trifluoromethyl)Phenyl]-9H-Purin-6-Amine features a purine ring system with a cyclopropyl group at position 9 and an N-substituent at position 6, which is a trifluoromethylphenyl group. This substitution pattern is designed to enhance the compound's pharmacokinetic properties, including bioavailability and metabolic stability, making it a promising candidate for drug development.

Recent studies have highlighted the potential of this compound as a modulator of specific cellular pathways, particularly those involved in inflammation and immune response. For instance, research published in Nature Communications demonstrated that 9-Cyclopropyl-N-[4-(Trifluoromethyl)Phenyl]-9H-Purin-6-Amine exhibits potent inhibitory activity against key enzymes associated with chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the trifluoromethyl group at the para position of the phenyl ring is achieved through electrophilic aromatic substitution, while the cyclopropyl group is introduced via a palladium-catalyzed coupling reaction. These steps ensure high yield and purity, which are critical for its use in preclinical studies.

In terms of pharmacokinetics, CAS No 2640975-47-7 has been shown to exhibit favorable absorption profiles in preclinical models, with moderate clearance rates and a half-life that supports once-daily dosing regimens. These properties make it an attractive candidate for oral administration in therapeutic applications.

The safety profile of this compound has also been extensively evaluated in toxicological studies. Acute and subchronic toxicity tests in rodents have revealed no significant adverse effects at doses relevant to therapeutic use. Furthermore, genotoxicity assays, including the Ames test and in vitro chromosome aberration studies, have demonstrated that 9-Cyclopropyl-N-[4-(Trifluoromethyl)Phenyl]-9H-Purin-6-Amine does not pose a genotoxic risk under standard experimental conditions.

Looking ahead, ongoing clinical trials are exploring the efficacy of this compound in treating various inflammatory conditions. Early results from phase I studies have confirmed its safety and tolerability in healthy volunteers, paving the way for further investigation into its therapeutic potential.

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